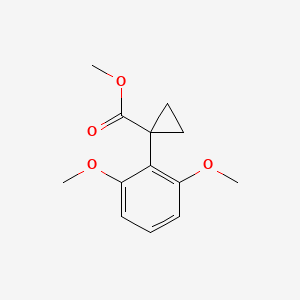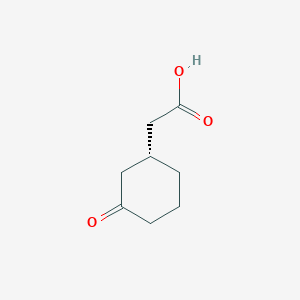
(R)-2-(3-Oxocyclohexyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(3-Oxocyclohexyl)acetic acid: is an organic compound characterized by a cyclohexyl ring with a ketone group at the third position and an acetic acid moiety attached to the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(3-Oxocyclohexyl)acetic acid typically involves the following steps:
Cyclohexanone Formation: The starting material, cyclohexane, undergoes oxidation to form cyclohexanone.
Ketone Functionalization: Cyclohexanone is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride to introduce the acetic acid moiety.
Chiral Resolution: The resulting racemic mixture is resolved using chiral chromatography or enzymatic methods to obtain the ®-enantiomer.
Industrial Production Methods: Industrial production of ®-2-(3-Oxocyclohexyl)acetic acid may involve large-scale oxidation and acylation processes, followed by chiral resolution techniques to ensure the desired enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: ®-2-(3-Oxocyclohexyl)acetic acid can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the ketone group can yield alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohol derivatives.
Substitution: Ester or amide derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: ®-2-(3-Oxocyclohexyl)acetic acid serves as a building block in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition Studies: The compound is used to study the inhibition of specific enzymes due to its structural similarity to natural substrates.
Medicine:
Drug Development:
Industry:
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Mécanisme D'action
Molecular Targets and Pathways: The mechanism of action of ®-2-(3-Oxocyclohexyl)acetic acid involves its interaction with specific enzymes or receptors in biological systems. The ketone group can form hydrogen bonds with active site residues, while the acetic acid moiety can participate in ionic interactions, leading to inhibition or activation of the target enzyme or receptor.
Comparaison Avec Des Composés Similaires
Cyclohexanone: Shares the cyclohexyl ring structure but lacks the acetic acid moiety.
2-Oxocyclohexylacetic acid: Similar structure but without the chiral center.
3-Oxocyclohexylpropionic acid: Similar structure with a propionic acid moiety instead of acetic acid.
Uniqueness: ®-2-(3-Oxocyclohexyl)acetic acid is unique due to its chiral center and the presence of both a ketone and an acetic acid moiety, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C8H12O3 |
|---|---|
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
2-[(1R)-3-oxocyclohexyl]acetic acid |
InChI |
InChI=1S/C8H12O3/c9-7-3-1-2-6(4-7)5-8(10)11/h6H,1-5H2,(H,10,11)/t6-/m1/s1 |
Clé InChI |
RYTWPAUCABOYJP-ZCFIWIBFSA-N |
SMILES isomérique |
C1C[C@H](CC(=O)C1)CC(=O)O |
SMILES canonique |
C1CC(CC(=O)C1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


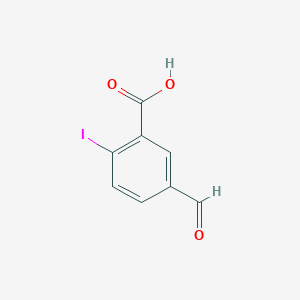
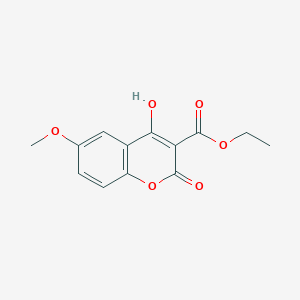
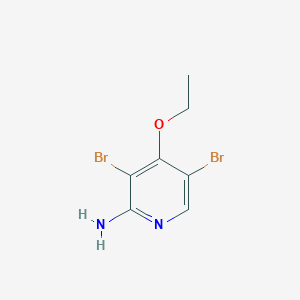

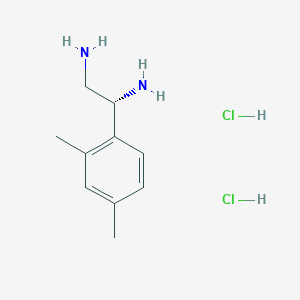
![1,1a,6,6a-Tetrahydro-1,6-methanocyclopropa[a]inden-2-amine](/img/structure/B13033307.png)
![(Z)-2-Hydrazono-4-nitro-2,3-dihydrobenzo[d]thiazole](/img/structure/B13033310.png)


![2,6-Dibromo-3H-imidazo[4,5-b]pyridine](/img/structure/B13033325.png)
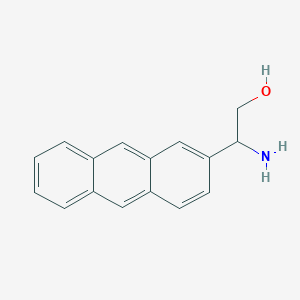
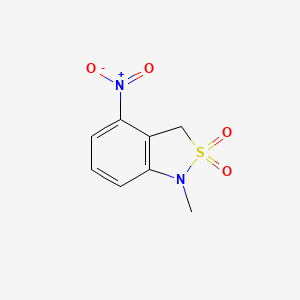
![6-Chloro-2-cyclopropyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13033331.png)
